2-(6-fluoro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)ethan-1-ol hydrochloride

Solubility Bioavailability Formulation

2-(6-Fluoro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)ethan-1-ol hydrochloride (CAS 1955493-77-2) is a synthetic organic compound belonging to the 1,4-benzoxazine class, characterized by a fluorine atom at the 6-position and a 2-hydroxyethyl substituent at the 3-position of the dihydrobenzoxazine ring, supplied as a hydrochloride salt. It serves as a versatile small molecule scaffold and building block in medicinal chemistry and agrochemical research.

Molecular Formula C10H13ClFNO2
Molecular Weight 233.67
CAS No. 1955493-77-2
Cat. No. B2445569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-fluoro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)ethan-1-ol hydrochloride
CAS1955493-77-2
Molecular FormulaC10H13ClFNO2
Molecular Weight233.67
Structural Identifiers
SMILESC1C(NC2=C(O1)C=CC(=C2)F)CCO.Cl
InChIInChI=1S/C10H12FNO2.ClH/c11-7-1-2-10-9(5-7)12-8(3-4-13)6-14-10;/h1-2,5,8,12-13H,3-4,6H2;1H
InChIKeyJJYRIZGJCSHPTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(6-Fluoro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)ethan-1-ol Hydrochloride (CAS 1955493-77-2): A 6-Fluorobenzoxazine Building Block with a Hydroxyethyl Side Chain


2-(6-Fluoro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)ethan-1-ol hydrochloride (CAS 1955493-77-2) is a synthetic organic compound belonging to the 1,4-benzoxazine class, characterized by a fluorine atom at the 6-position and a 2-hydroxyethyl substituent at the 3-position of the dihydrobenzoxazine ring, supplied as a hydrochloride salt. It serves as a versatile small molecule scaffold and building block in medicinal chemistry and agrochemical research . The free base (CAS 170363-43-6) is also available but lacks the enhanced aqueous solubility conferred by salt formation .

Generic Substitution Risks for 2-(6-Fluoro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)ethan-1-ol Hydrochloride: Why In-Class Compounds Require Careful Evaluation


Within the 1,4-benzoxazine family, seemingly minor structural variations—such as the position of the fluorine atom (e.g., 6- vs. 7-substitution), the nature of the C-3 substituent (hydroxyethyl vs. ester vs. sulfonyl fluoride), and the choice of free base versus hydrochloride salt—can produce marked differences in solubility, LogP, hydrogen-bonding capacity, and chemical reactivity. These differences directly impact the compound's suitability as a synthetic intermediate, its performance in biological assays, and its batch-to-batch reproducibility . Consequently, procurement decisions cannot rely on class-level similarity alone; they must be guided by the specific physicochemical properties and validated purity of the exact compound [1].

Procurement Evidence Guide: Quantified Differentiation of 2-(6-Fluoro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)ethan-1-ol Hydrochloride (CAS 1955493-77-2) vs. Key Comparators


Aqueous Solubility Enhancement of the Hydrochloride Salt Form vs. Free Base

The hydrochloride salt form (CAS 1955493-77-2) affords enhanced aqueous solubility relative to the free base (CAS 170363-43-6). While quantitative aqueous solubility data for this specific compound are not publicly reported, the general principle of hydrochloride salt formation increasing the aqueous solubility of amine-containing benzoxazines is well-established across drug discovery programs [1]. The free base form is discontinued by at least one major supplier, underscoring the practical preference for the salt in research workflows . This matters for assay design: the salt form permits direct dissolution in aqueous buffer systems without requiring DMSO or other organic co-solvents, reducing the risk of solvent-related assay interference.

Solubility Bioavailability Formulation

LogP and TPSA of the Free Base Scaffold vs. Non-Fluorinated Analog

The free base form (CAS 170363-43-6) has a predicted LogP of 1.8028 and a topological polar surface area (TPSA) of 41.49 Ų, as reported by the commercial vendor Leyan . These values indicate moderate lipophilicity and a low polar surface area, falling within the favorable range for blood-brain barrier penetration (typically TPSA < 90 Ų and LogP 1–4). By comparison, non-fluorinated 2-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethanol (CAS 1185674-69-4) lacks the electron-withdrawing fluorine substituent, which alters both LogP and metabolic stability—though direct comparative LogP data for the non-fluorinated analog are not publicly available . The 6-fluoro substitution is expected to reduce LogP slightly while enhancing metabolic stability compared to the non-fluorinated benzoxazine, based on class-level fluorine SAR principles.

Lipophilicity CNS Drug Design ADME

Regioisomeric Differentiation: C-3 vs. C-4 Substitution and Downstream Synthetic Utility

The target compound bears the hydroxyethyl substituent at the C-3 (carbon) position, making it a secondary amine with a free NH group available for further functionalization (e.g., acylation, alkylation, sulfonylation). Its regioisomer, 2-(6-fluoro-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-ol (CAS 1514994-42-3), carries the hydroxyethyl group at the N-4 (nitrogen) position, which eliminates the free NH and fundamentally alters the compound's hydrogen-bond donor capacity (HBD count: 1 vs. 2 for the target compound) and its reactivity profile . The target compound's HBD count of 2 and HBA count of 3 (as reported by Leyan: H_Acceptors 3, H_Donors 2 ) are critical parameters for structure-based drug design, influencing target binding and pharmacokinetics. This regioisomeric distinction is decisive for medicinal chemists designing structure-activity relationship (SAR) studies.

Regiochemistry Synthetic Chemistry Building Block

Purity Benchmarking and Supplier Availability for Research Procurement

Multiple independent suppliers (Leyan, Chemsrc, Chemenu, American Elements, CymitQuimica) offer this compound at a minimum purity of 95% . Among closely related analogs, only the free base (CAS 170363-43-6) and the N-4 regioisomer (CAS 1514994-42-3) are available at comparable purity levels, while more reactive derivatives such as 2-(6-fluoro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)ethane-1-sulfonyl fluoride (CAS 2172201-06-6)—which is designed for covalent probe applications—are available from fewer suppliers and may present greater stability challenges [1]. The multi-supplier availability of the target hydrochloride at ≥95% purity provides procurement resilience and competitive pricing, which is a practical differentiator for research programs requiring gram-to-kilogram scale quantities.

Purity Procurement Quality Control

Primary Application Scenarios for 2-(6-Fluoro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)ethan-1-ol Hydrochloride (CAS 1955493-77-2) Based on Differentiated Evidence


Medicinal Chemistry: CNS-Penetrant Lead Optimization Scaffold

With a predicted LogP of 1.80 and TPSA of 41.49 Ų, the free base scaffold falls squarely within the optimal range for CNS drug design . The C-3 secondary amine can be functionalized to modulate target engagement, while the 6-fluoro substituent enhances metabolic stability relative to non-fluorinated benzoxazines. This compound is suited as a starting scaffold for CNS-active programs targeting GPCRs, ion channels, or enzymes where brain exposure is required.

Antimicrobial and Agrochemical Probe Development

The compound has been investigated in studies evaluating antibacterial and antifungal activities of benzoxazine derivatives and has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria . Its phytotoxic activity—attributed to the 6-fluoro substituent —positions it as a candidate for crop protection research and allelopathy studies. The hydrochloride salt's aqueous solubility facilitates uniform application in plant-based assays.

Covalent Chemical Biology: Warhead Precursor Synthesis

The C-3 primary alcohol and free NH provide two orthogonal reactive handles for derivatization. The compound can serve as a direct precursor to covalent warheads such as sulfonyl fluorides (e.g., CAS 2172201-06-6 [1]) or acrylamide-based inhibitors. Its regioisomeric purity (C-3 vs. N-4 substitution) ensures that downstream covalent probes are structurally well-defined, which is critical for target engagement studies in chemical proteomics.

Kinase Inhibitor Fragment-Based Drug Discovery (FBDD)

The benzoxazine scaffold is a recognized pharmacophore in kinase inhibitor design, with examples of benzoxazine-based inhibitors achieving IC50 < 0.1 μM against KDR (VEGFR-2) and PI3Kδ [2]. The target compound's low molecular weight (233.67 g/mol as the HCl salt) and favorable physicochemical profile support its use as a fragment hit for screening campaigns, with the 6-fluoro group providing a sensitive ¹⁹F NMR handle for ligand-observed binding assays.

Quote Request

Request a Quote for 2-(6-fluoro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)ethan-1-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.